molecular formula C6H9BN2O3 B13933071 (6-Ethoxypyrazin-2-yl)boronic acid

(6-Ethoxypyrazin-2-yl)boronic acid

Cat. No.: B13933071
M. Wt: 167.96 g/mol
InChI Key: SRFVZJZGOMRUQP-UHFFFAOYSA-N
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Description

(6-Ethoxypyrazin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazine ring with an ethoxy substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxypyrazin-2-yl)boronic acid typically involves the reaction of 6-ethoxypyrazine with a boron-containing reagent. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base. The reaction proceeds under mild conditions and is highly efficient .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of boronic acid reagents can help mitigate costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(6-Ethoxypyrazin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols and Ketones: From oxidation reactions.

    Substituted Pyrazines: From substitution reactions

Scientific Research Applications

(6-Ethoxypyrazin-2-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Ethoxypyrazin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological molecules, such as enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Ethoxypyrazin-2-yl)boronic acid is unique due to the presence of the ethoxy group on the pyrazine ring, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in specific applications, such as increased stability or selectivity in binding to biological targets .

Properties

Molecular Formula

C6H9BN2O3

Molecular Weight

167.96 g/mol

IUPAC Name

(6-ethoxypyrazin-2-yl)boronic acid

InChI

InChI=1S/C6H9BN2O3/c1-2-12-6-4-8-3-5(9-6)7(10)11/h3-4,10-11H,2H2,1H3

InChI Key

SRFVZJZGOMRUQP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC(=N1)OCC)(O)O

Origin of Product

United States

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